2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide
Description
2,5-Dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core fused with a pyrrolopyridine scaffold. This molecule is structurally distinct due to the presence of two chlorine substituents at the 2- and 5-positions of the thiophene ring and a methyl-substituted pyrrolopyridine moiety.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c1-19-5-2-9-3-6-20(15(22)12(9)19)7-4-18-14(21)10-8-11(16)23-13(10)17/h2-3,5-6,8H,4,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKGNEQLEHNMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common approach includes:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Synthesis of the pyrrolopyridine moiety: This involves cyclization reactions starting from pyridine derivatives, followed by functional group modifications to introduce the methyl and oxo groups.
Coupling reactions: The final step involves coupling the thiophene and pyrrolopyridine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the thiophene ring or the pyrrolopyridine moiety.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents on the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with modified thiophene or pyrrolopyridine rings.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted thiophene derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 4-formylbenzenesulfonyl chloride is as a precursor in the synthesis of heterocyclic compounds. Heterocycles are organic compounds containing at least one atom other than carbon in a ring structure, which can include nitrogen, oxygen, or sulfur. The formyl group can be introduced onto aromatic amines, facilitating further reactions that lead to the formation of diverse heterocycles. This application is particularly important in pharmaceuticals where heterocycles often serve as active pharmaceutical ingredients (APIs) or intermediates.
Sulfonylation Reactions
4-Formylbenzenesulfonyl chloride acts as a sulfonylation reagent, allowing for the introduction of sulfonyl groups into various organic substrates. This process is significant for modifying the properties of molecules, enhancing their solubility and biological activity. The compound can react with nucleophiles such as alcohols and phenols to install the benzenesulfonyl moiety alongside the formyl group, broadening the scope of functionalization available to chemists.
Synthesis of Functionalized Ligands
In medicinal chemistry, 4-formylbenzenesulfonyl chloride is utilized to create functionalized ligands for E3 ligases, which are crucial in targeted protein degradation strategies like PROTACs (Proteolysis Targeting Chimeras). These ligands can modulate protein interactions and are essential for developing therapies targeting specific diseases . The ability to introduce both formyl and sulfonyl functionalities enables the design of complex molecules with tailored properties.
Intermediates in Organic Synthesis
The compound serves as an important intermediate in various organic synthesis pathways. For instance, it can be used to synthesize benzenesulfonamides and other derivatives that are pivotal in drug development and agrochemicals. By facilitating the formation of complex molecular architectures, 4-formylbenzenesulfonyl chloride contributes significantly to research in organic chemistry .
Case Study: Synthesis of Heterocycles
A study demonstrated the use of 4-formylbenzenesulfonyl chloride in synthesizing a series of substituted heterocycles with promising biological activity. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as a building block in drug discovery.
Case Study: Development of E3 Ligase Ligands
Research highlighted the role of 4-formylbenzenesulfonyl chloride in developing ligands for E3 ligases involved in cancer treatment. The ligands synthesized exhibited significant potency against target proteins, illustrating the compound's utility in therapeutic applications .
Comparison Table: Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Formylbenzenesulfonic Acid | Sulfonic Acid | Contains a free -SOH group; no chlorination. |
| Benzenesulfonamide | Sulfonamide | Lacks formyl functionality; primarily used as an antibiotic. |
| 4-Methylbenzenesulfonyl Chloride | Sulfonyl Chloride | Contains a methyl group instead of a formyl group; different reactivity profile. |
| 3-Formylbenzenesulfonic Acid | Isomeric Sulfonic Acid | Different position of formyl group; affects reactivity and synthesis routes. |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a thiazolo-pyrimidine derivative.
Structural Comparison
Physicochemical and Pharmacological Insights
Bioactivity: The reference compound’s pyrimidine-thiazolo core is associated with kinase inhibition and antimicrobial activity, as noted for similar derivatives . However, the query compound’s pyrrolopyridine-thiophene hybrid lacks direct pharmacological data in the provided evidence.
Crystal Packing : The reference compound exhibits intermolecular C–H···O hydrogen bonds that stabilize its crystal lattice , whereas the query compound’s solid-state behavior remains uncharacterized.
Biological Activity
The compound 2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide is a member of the pyrrole and thiophene family of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.19 g/mol. The structure features a dichloro-substituted thiophene ring connected to a pyrrole derivative, which contributes to its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cellular signaling pathways, which could lead to reduced cell proliferation in cancerous cells.
- Antimicrobial Activity : Similar compounds in the pyrrole family have demonstrated antibacterial properties by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 10 µM. This suggests potential as a lead compound for developing anticancer therapies.
- Antibacterial Activity : The compound was tested against E. coli and showed promising antibacterial activity with an EC50 value of 15 µM. This positions it as a potential candidate for further development in treating bacterial infections.
- Anti-inflammatory Effects : In experiments using RAW264.7 macrophages, the compound demonstrated an IC50 value of 20 µM in reducing pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cyclization, coupling, and functionalization reactions is typical for pyrrolo-pyrimidine derivatives. For example, refluxing precursors with catalysts (e.g., sodium acetate) in mixed solvents (acetic acid/acetic anhydride) can yield intermediates, followed by recrystallization (ethyl acetate/ethanol) to purify the final product .
- Optimization : Adjust parameters like temperature (e.g., 80–100°C), solvent polarity, and catalyst concentration. Monitor progress via thin-layer chromatography (TLC) and confirm purity via HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Methods :
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., C–H···O interactions observed in analogous compounds) .
- NMR spectroscopy : Assigns proton and carbon environments (e.g., ¹H NMR for methyl, ethyl, and aromatic protons; ¹³C NMR for carbonyl and heterocyclic carbons) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Approach : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines). Compare results with structurally related pyrrolo-pyrimidines, which often show antitumor and anti-inflammatory activity .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Strategies :
- Validate assay conditions (e.g., pH, temperature, cell line specificity).
- Confirm compound purity via orthogonal methods (e.g., HPLC coupled with NMR).
- Perform dose-response studies to assess potency thresholds .
- Example : Inconsistent cytotoxicity data may arise from impurity artifacts or divergent cell membrane permeability .
Q. What computational tools predict binding affinity and metabolic stability?
- Methods :
- Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding sites in kinases) using software like AutoDock .
- QSAR models : Correlate structural features (e.g., substituent electronegativity) with activity .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .
Q. How can synthesis be scaled up without compromising purity?
- Protocol Adjustments :
- Replace batch reactors with continuous flow systems for better heat/mass transfer .
- Optimize solvent recycling (e.g., ethyl acetate recovery) and use catalytic reagents to reduce waste .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Q. What strategies enhance target selectivity in analogue design?
- Approaches :
- Bioisosteric replacement : Substitute thiophene with furan or chloro groups with fluorines to modulate electronic effects .
- Prodrug modifications : Introduce ester or amide groups to improve solubility and tissue penetration .
Data Contradiction Analysis
- Case Study : Discrepancies between in vitro and in vivo efficacy may stem from poor pharmacokinetics (e.g., rapid hepatic metabolism). Address this by:
Key Structural and Synthetic Data from Analogues
| Parameter | Example Values from Analogues |
|---|---|
| Yield | 63–95% (multi-step reactions) |
| Melting Point | 175–201°C (pyrrolo-pyrimidine derivatives) |
| Key ¹H NMR Shifts | δ 2.5–3.5 ppm (methyl), δ 7.0–8.5 ppm (aromatic) |
| Crystallographic Data | Dihedral angles: 80–85° between fused rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
